molecular formula C13H16F3NO3 B6696045 N-[[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl]furan-2-carboxamide

N-[[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl]furan-2-carboxamide

Cat. No.: B6696045
M. Wt: 291.27 g/mol
InChI Key: DRSDKKVFUOFLAL-UHFFFAOYSA-N
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Description

N-[[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl]furan-2-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a cyclohexyl ring, and a furan ring

Properties

IUPAC Name

N-[[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO3/c14-13(15,16)9-3-1-5-12(19,7-9)8-17-11(18)10-4-2-6-20-10/h2,4,6,9,19H,1,3,5,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSDKKVFUOFLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(CNC(=O)C2=CC=CO2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring with a trifluoromethyl group. This can be achieved through radical trifluoromethylation of cyclohexene derivatives . The hydroxyl group is introduced via hydroboration-oxidation reactions. The furan-2-carboxamide moiety is then attached through amide bond formation using appropriate coupling reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of environmentally benign reagents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl]benzamide
  • N-[[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl]thiophene-2-carboxamide

Uniqueness

N-[[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs with benzene or thiophene rings. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .

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